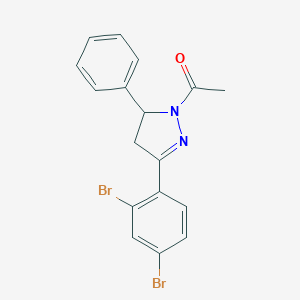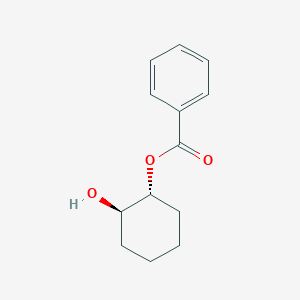![molecular formula C20H15Cl2N3O2 B304786 N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide](/img/structure/B304786.png)
N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide, also known as DBIH, is a chemical compound that has been found to have potential therapeutic applications in various diseases. It is a hydrazide derivative that has been synthesized and studied extensively in recent years.
作用機序
The mechanism of action of N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide is not fully understood. However, studies have suggested that N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide exerts its therapeutic effects by modulating various cellular pathways such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has also been found to inhibit various enzymes such as topoisomerase II, tyrosine kinase, and acetylcholinesterase.
Biochemical and Physiological Effects:
N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has been found to have various biochemical and physiological effects. In cancer cells, N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has been found to induce apoptosis and cell cycle arrest by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. In tuberculosis, N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has been found to inhibit mycobacterial cell wall synthesis by inhibiting the activity of mycolic acid synthase. In Alzheimer's disease, N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has been found to reduce oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory cytokines.
実験室実験の利点と制限
N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has several advantages for lab experiments. It is a relatively simple and efficient compound to synthesize. It has been extensively studied in various disease models and has shown promising results. However, N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential fully.
将来の方向性
There are several future directions for research on N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide. One area of research could be to investigate its potential as a therapeutic agent in other diseases such as Parkinson's disease and multiple sclerosis. Another area of research could be to develop more potent derivatives of N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide that could exhibit improved therapeutic efficacy. Additionally, more research is needed to fully understand the mechanism of action of N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide and its potential side effects.
Conclusion:
In conclusion, N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide is a promising chemical compound that has potential therapeutic applications in various diseases. Its simple synthesis method and extensive scientific research make it an attractive compound for further investigation. However, more research is needed to fully understand its mechanism of action and its potential therapeutic benefits.
合成法
N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of isonicotinic acid hydrazide with 2,6-dichlorobenzaldehyde in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has been found to have potential therapeutic applications in various diseases such as cancer, tuberculosis, and Alzheimer's disease. N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In tuberculosis, N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has been found to exhibit potent antimycobacterial activity by inhibiting mycobacterial cell wall synthesis. N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide has also been found to have neuroprotective effects in Alzheimer's disease by reducing oxidative stress and inflammation.
特性
製品名 |
N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide |
|---|---|
分子式 |
C20H15Cl2N3O2 |
分子量 |
400.3 g/mol |
IUPAC名 |
N-[(E)-[4-[(2,6-dichlorophenyl)methoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H15Cl2N3O2/c21-18-2-1-3-19(22)17(18)13-27-16-6-4-14(5-7-16)12-24-25-20(26)15-8-10-23-11-9-15/h1-12H,13H2,(H,25,26)/b24-12+ |
InChIキー |
PBHJVIJBWUJRCT-WYMPLXKRSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)Cl |
SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3)Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)


![3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304707.png)
![3-(2,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304708.png)
![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)
![3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid](/img/structure/B304710.png)

![N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide](/img/structure/B304714.png)

![N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine](/img/structure/B304716.png)
![2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304724.png)
![2-(1-adamantyl)-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304726.png)